molecular formula C8H16Si B075015 Diallyldimethylsilane CAS No. 1113-12-8

Diallyldimethylsilane

Cat. No. B075015
CAS RN: 1113-12-8
M. Wt: 140.3 g/mol
InChI Key: ZDSFBVVBFMKMRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diallyldimethylsilane undergoes acyclic diene metathesis polymerization when catalyzed by highly active tungsten alkylidenes, resulting in various poly(carbo(dimethyl)silanes). This process demonstrates the compound's versatility in polymer synthesis, providing a pathway to a range of polymers with distinct structures and properties (Wagener & Smith, 1991).

Molecular Structure Analysis

The molecular structure of diallyldimethylsilane facilitates its participation in unique chemical reactions. Its structure, featuring silicon atoms bonded to allyl groups, enables it to act as a precursor for various organosilicon compounds. This structure is pivotal for understanding its reactivity and the synthesis of complex molecules.

Chemical Reactions and Properties

Diallyldimethylsilane's reactivity with electrophilic reagents highlights its chemical versatility. Reactions with acids and complex reagents lead to a variety of transformations, including the addition to one of the CC bonds, expulsion of propene molecules, and rearrangements involving the allyl groups (Suslova, Albanov, & Shainyan, 2009). These reactions underscore the compound's utility in synthetic chemistry, enabling the creation of diverse organosilicon structures.

Scientific Research Applications

  • Ion Cyclotron Resonance Studies :

    • Application : Studying the reactions of alcohols and ethers with the allyldimethylsilyl cation, derived from Diallyldimethylsilane, in an ion cyclotron resonance spectrometer.
    • Findings : The study observed the formation of adducts and their subsequent decomposition, shedding light on elimination mechanisms involving silicon-carbon bond cleavage (Blair, Trenerry & Bowie, 1980).
  • Acyclic Diene Metathesis Polymerization :

    • Application : Polymerization of Diallyldimethylsilane and similar compounds using tungsten alkylidenes, producing various types of polymeric silanes.
    • Findings : The research demonstrated the successful synthesis of different polymers, indicating the versatility of Diallyldimethylsilane in polymer chemistry (Wagener & Smith, 1991).
  • Organometallic Chemistry :

    • Application : Investigating the reaction of Diallyldimethylsilane with diethylene(η5-indenyl)rhodium(I).
    • Findings : This study contributed to the understanding of organometallic reactions and complexes involving silicon-based compounds (Fitch & Westmoreland, 1984).
  • Polyelectrolyte-functionalized Graphene :

    • Application : Using Poly(diallyldimethylammonium chloride), derived from Diallyldimethylsilane, to functionalize graphene for electrocatalytic activity in fuel cells.
    • Findings : This application showed significant potential in developing metal-free catalysts for oxygen reduction, presenting an innovative approach in material science (Wang et al., 2011).
  • “Criss-cross” Cycloaddition Polymerization :

    • Application : Exploring polymerization processes involving Diallyldimethylsilane and hexafluoroacetone azine.
    • Findings : The study achieved the synthesis of soluble polymers, demonstrating Diallyldimethylsilane's utility in creating polymers with specific solubility properties (Nuyken, Maier & Burger, 1990).
  • Polymerization with Grubbs Catalysts :

    • Application : Synthesizing high-molecular-weight polycarbosilanes via ring-opening metathesis polymerization of Diallyldimethylsilane.
    • Findings : The research highlighted the efficient production of high molecular weight polymers, emphasizing the role of Diallyldimethylsilane in advanced polymer synthesis (Morontsev et al., 2020).

Safety And Hazards

Diallyldimethylsilane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

dimethyl-bis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-5-7-9(3,4)8-6-2/h5-6H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSFBVVBFMKMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061491
Record name Diallyldimethylsilane
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Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyldimethylsilane

CAS RN

1113-12-8
Record name Dimethyldi-2-propen-1-ylsilane
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Record name Diallyldimethylsilane
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Record name Silane, dimethyldi-2-propen-1-yl-
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Record name Diallyldimethylsilane
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Record name Diallyldimethylsilane
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Record name DIALLYLDIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
N Auner, IMT Davidson, S Ijadi-Maghsoodi - Organometallics, 1985 - ACS Publications
A gas-kinetic study of the pyrolysis of diallyldimethylsilane is described. The main reaction, for which Arrhenius parameters are reported, is the retroene elimination of propene with …
Number of citations: 21 pubs.acs.org
GB BUTLER, RW STACKMAN - The Journal of Organic Chemistry, 1960 - ACS Publications
… Poly diallyldimethylsilane. Table I shows the results of the polymerization of diallyldimethylsilane. Purification of the polymers was accomplished by dissolving them in benzene; the …
Number of citations: 50 pubs.acs.org
D Mikulášová, A Hrivík - Chemical Papers, 1957 - chempap.org
The polymerization of CH 2: CHCH 2 SiMe 3 (I) and (CH 2: CHCH 2) 2 SiMe 2 (II) in the presence of (tert-BuO) 2 at 120-150 was studied. I is very difficult to polymerize. Under …
Number of citations: 2 chempap.org
SV Amosova, NA Makhaeva… - Russian Journal of …, 2011 - researchgate.net
… It is known that SeCl4 reacts with diallyldimethylsilane at a ratio of 1: 1 to give eight-membered … We examined the reaction of TeCl4 with diallyldimethylsilane (I) in hexane at 0 and–20 C. …
Number of citations: 5 www.researchgate.net
AV Martynov, NA Makhaeva, LI Larina… - Russian journal of …, 2010 - Springer
The electrophilic additiob of sulfur dichloride and selenium tetrachloride to diallyldimethylsilane proceeds strictly according Markownikoff rule and results in the formation of previously …
Number of citations: 7 link.springer.com
IA Blair, VC Trenerry, JH Bowie - Organic Mass Spectrometry, 1980 - Wiley Online Library
Diallyldimethylsilane provides a source of the allyldimethylsilyl cation in the ion cyclotron resonance spectrometer; reaction of this cation with alcohols (ROH) produces adducts which …
S Kurosawa, H Aizawa, J Miyake, M Yoshimoto… - Thin Solid Films, 2002 - Elsevier
… : allyltrimethylsilane; vinyltrimethylsilane; vinyltriethoxysilane; 1,3-divinyltetramethyldisiloxane; 1,1,3,3-tetramethyl-1,3-divinyldisilazane; tetravinylsilane; and diallyldimethylsilane. Each …
Number of citations: 17 www.sciencedirect.com
A Morontsev, M Gringolts, V Lakhtin… - Journal of Organometallic …, 2020 - Elsevier
… The ADMET polymerization of diallyldimethylsilane led to … ADMET polymerization of diallyldimethylsilane in the presence of … initiated ADMET of diallyldimethylsilane with formation of …
Number of citations: 4 www.sciencedirect.com
CS Marvel, HN Cripps - Journal of Polymer Science, 1952 - Wiley Online Library
… We wish to thank the Chemical Division of General Electric Company for generous samples of diallyldimethylsilane and tetramethyldiallylsiloxane which were used in this investigation. …
Number of citations: 16 onlinelibrary.wiley.com
CS Marvel, RG Woolford - The Journal of Organic Chemistry, 1960 - ACS Publications
… Table I lists a series of polymeiizations of diallyldimethylsilane. The reaction mixtures were made up in the usual manner.3 The polymer obtained from reaction 266A ivas …
Number of citations: 52 pubs.acs.org

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